molecular formula C8H13F2NO B2698602 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane CAS No. 2169230-19-5

10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane

Cat. No.: B2698602
CAS No.: 2169230-19-5
M. Wt: 177.195
InChI Key: FSUUJDFSFSZYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C8H13F2NO and its molecular weight is 177.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-difluoro-2-oxa-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)1-3-11-5-7(8)2-4-12-6-7/h11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUUJDFSFSZYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1(F)F)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of Fluorine in Azaspiro[4.5]decane Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Flourishing Role of Fluorinated Spirocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. Among the myriad of structural motifs, spirocycles have emerged as privileged scaffolds due to their inherent three-dimensionality, which can lead to improved target selectivity and optimized physicochemical properties. The azaspiro[4.5]decane core, a spirocyclic system featuring a piperidine ring fused to a cyclopentane, has garnered significant attention as a versatile framework for the development of potent and selective modulators of various biological targets.

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its target protein.[3][4] When combined, the conformational rigidity of the azaspiro[4.5]decane scaffold and the strategic placement of fluorine atoms can unlock novel chemical space and provide solutions to long-standing challenges in drug development. This guide provides an in-depth technical overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of fluorinated azaspiro[4.5]decane derivatives, offering researchers and drug development professionals a critical resource to inform future discovery efforts.

Synthetic Strategies: Constructing and Fluorinating the Azaspiro[4.5]decane Core

The synthesis of fluorinated azaspiro[4.5]decane derivatives involves two key stages: the construction of the core azaspirocyclic system and the introduction of fluorine. The choice of synthetic route is often dictated by the desired substitution pattern and the stage at which fluorine is introduced (early-stage vs. late-stage fluorination).

Construction of the Azaspiro[4.5]decane Core

Several methods have been developed for the synthesis of the azaspiro[4.5]decane skeleton. A common approach involves the construction of the piperidine ring followed by a spirocyclization step.

Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Derivatives

This protocol is adapted from a known synthesis of M1 muscarinic agonists.[5]

Step 1: Michael Addition

  • To a solution of an appropriate α,β-unsaturated ester in a suitable solvent (e.g., ethanol), add an equimolar amount of hydroxyurea.

  • Add a catalytic amount of a base (e.g., sodium ethoxide) and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Purify the resulting Michael adduct by column chromatography on silica gel.

Step 2: Cyclization

  • Dissolve the purified Michael adduct in a high-boiling point solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1-oxa-8-azaspiro[4.5]decan-3-one derivative.

Diagram: General Synthetic Workflow for Azaspiro[4.5]decan-3-one Core

G cluster_0 Core Synthesis start α,β-Unsaturated Ester + Hydroxyurea michael Michael Addition (Base Catalyst) start->michael cyclization Intramolecular Cyclization (Acid Catalyst, Heat) michael->cyclization product 1-Oxa-8-azaspiro[4.5]decan-3-one Core cyclization->product

Caption: Synthesis of the 1-oxa-8-azaspiro[4.5]decan-3-one core.

Fluorination Strategies

The introduction of fluorine can be achieved at various stages of the synthesis. Late-stage fluorination is particularly attractive as it allows for the rapid diversification of advanced intermediates.[6]

Experimental Protocol: Late-Stage Fluorination of a Piperidine Derivative via Dearomatization-Hydrogenation

This protocol is adapted from a method for the synthesis of fluorinated piperidines and can be conceptually applied to precursors of azaspiro[4.5]decanes.[3]

Step 1: Dearomatization

  • In a nitrogen-filled glovebox, charge a reaction vial with a fluoropyridine precursor, a rhodium catalyst (e.g., [Rh(cod)2]BF4), and a suitable ligand (e.g., triphenylphosphine).

  • Add a degassed solvent (e.g., dichloromethane) and stir the mixture at room temperature for the specified time.

Step 2: Hydrogenation

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction at an elevated temperature (e.g., 60 °C) for 12-24 hours.

  • Cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the fluorinated piperidine derivative.

Diagram: Late-Stage Fluorination Workflow

G cluster_1 Late-Stage Fluorination start Fluoropyridine Precursor dearomatization Rh-catalyzed Dearomatization start->dearomatization hydrogenation Heterogeneous Hydrogenation dearomatization->hydrogenation product Fluorinated Piperidine (Azaspiro[4.5]decane Precursor) hydrogenation->product

Caption: Late-stage fluorination via dearomatization-hydrogenation.

Medicinal Chemistry Applications: Targeting a Spectrum of Diseases

Fluorinated azaspiro[4.5]decane derivatives have demonstrated significant potential across a range of therapeutic areas, primarily due to their ability to potently and selectively interact with key biological targets.

Sigma-1 Receptor Ligands for Oncology and Neuroimaging

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is overexpressed in many types of tumors.[7] Fluorinated azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the sigma-1 receptor, showing promise as both therapeutic agents and as radioligands for positron emission tomography (PET) imaging of tumors.[8][9]

For instance, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to possess high affinity for sigma-1 receptors (Ki = 5.4 ± 0.4 nM) and high selectivity over sigma-2 receptors.[8] The 18F-labeled version of this compound has demonstrated significant accumulation in tumors in preclinical models, highlighting its potential as a PET imaging agent.[8]

M1 Muscarinic Acetylcholine Receptor Agonists for Cognitive Disorders

M1 muscarinic acetylcholine receptors are key targets for enhancing cognitive function in neurodegenerative diseases such as Alzheimer's disease.[5] A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists.[5][10] Systematic modifications of the core structure have led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[5]

Other Therapeutic Targets

The versatility of the fluorinated azaspiro[4.5]decane scaffold extends to other targets, including:

  • Alpha1d-Adrenergic Receptors: Fluoro-substituted analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been identified as high-affinity and selective antagonists of the alpha1d-adrenergic receptor, with potential applications in the treatment of benign prostatic hyperplasia.

  • Kinase Inhibitors: The azaspiro[4.5]decane core has been incorporated into molecules targeting kinases such as RIPK1, which is involved in necroptosis and inflammation.

Structure-Activity Relationships (SAR): The Impact of Fluorine

The introduction of fluorine into the azaspiro[4.5]decane scaffold has profound effects on the biological activity and physicochemical properties of the resulting compounds. Understanding these effects is crucial for rational drug design.

Impact on Physicochemical Properties
  • pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the basic nitrogen atom in the piperidine ring. This can be beneficial for modulating a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The magnitude of the pKa reduction is dependent on the position and number of fluorine atoms relative to the nitrogen.[11]

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease LogP depending on the overall molecular context.[12] Careful modulation of lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Effects

Fluorine substitution can exert significant control over the conformational preferences of the piperidine ring within the azaspiro[4.5]decane system. The gauche effect between the C-F bond and adjacent C-C or C-N bonds can favor specific chair or twist-boat conformations.[13][14] This conformational restriction can pre-organize the molecule for optimal binding to its target, leading to increased potency and selectivity. Computational studies on fluorinated piperidines have shown that the preference for an axial or equatorial orientation of the fluorine atom is influenced by a combination of hyperconjugation, electrostatic interactions, and solvation effects.[15]

Table 1: Biological Activity of Representative Fluorinated Azaspiro[4.5]decane Derivatives

Compound IDTargetBiological Activity (Ki or IC50)Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 ReceptorKi = 5.4 ± 0.4 nM[8]
[18F]-1-Oxa-8-azaspiro[4.5]decane derivative (Compound 8)Sigma-1 ReceptorKi = 0.47 - 12.1 nM[16]
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796)M1 Muscarinic ReceptorAgonist activity[10]
2-Ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane (YM954)M1 Muscarinic ReceptorAgonist activity[10]

Conclusion and Future Perspectives

Fluorinated azaspiro[4.5]decane derivatives represent a promising class of compounds in medicinal chemistry. The unique combination of the spirocyclic core's three-dimensionality and the modulatory effects of fluorine provides a powerful platform for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The synthetic strategies outlined in this guide, coupled with a deeper understanding of the structure-activity relationships, will undoubtedly facilitate the discovery and development of the next generation of drugs based on this privileged scaffold. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational chemistry to predict the conformational and physicochemical consequences of fluorination with greater accuracy.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. ResearchGate. [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. [Link]

  • pKa – LogP plot covered by fluorine-containing and non-fluorinated... ResearchGate. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. ACS Publications. [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Publications. [Link]

  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Thieme. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. [Link]

  • Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Publishing. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. PubMed. [Link]

  • Development of sigma-1 Receptor Fluorescent Probes. AperTO. [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. [Link]

Sources

The Strategic Incorporation of Gem-Difluorination in the 2-Oxa-7-azaspiro[4.5]decane Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Spirocycles in Medicinal Chemistry

The Core Scaffold: 2-Oxa-7-azaspiro[4.5]decane

The 2-oxa-7-azaspiro[4.5]decane framework features a unique fusion of a tetrahydrofuran ring and a piperidine ring, sharing a single spirocyclic carbon atom. This arrangement provides a rigid, three-dimensional architecture that is of significant interest in medicinal chemistry. The presence of both an oxygen and a nitrogen atom offers multiple points for chemical modification, allowing for the fine-tuning of the molecule's properties.

Strategic Advantage of Gem-Difluorination at the C-10 Position

The introduction of a gem-difluoro group at the C-10 position of the 2-oxa-7-azaspiro[4.5]decane scaffold is a deliberate and strategic modification aimed at enhancing its drug-like properties. This is a well-established strategy in medicinal chemistry to modulate various pharmacokinetic and pharmacodynamic parameters.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By replacing the C-10 methylene protons with fluorine atoms, the molecule becomes significantly more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.

Modulation of Physicochemical Properties:

  • Lipophilicity: The gem-difluoro group is a lipophilic mimic of a carbonyl group. Its introduction can increase the overall lipophilicity (LogP) of the molecule, which can influence its ability to cross cell membranes.[5]

  • pKa Alteration: The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the neighboring nitrogen atom in the piperidine ring. This can impact the molecule's ionization state at physiological pH, affecting its solubility, permeability, and target binding.

Conformational Control: The steric bulk and electronic properties of the gem-difluoro group can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation for optimal target engagement.

Synthesis and Methodologies

The synthesis of 10,10-difluoro-2-oxa-7-azaspiro[4.5]decane derivatives can be approached through multi-step sequences, often involving the construction of the spirocyclic core followed by functionalization. While a specific protocol for the title compound is not detailed in the provided search results, a general synthetic strategy can be inferred from related literature.

A plausible synthetic workflow is outlined below:

G cluster_0 Piperidine Ring Formation cluster_1 Spirocyclization and Furan Ring Formation cluster_2 Gem-Difluorination cluster_3 Final Deprotection A Starting Material (e.g., Substituted Piperidone) B Protection of Amine A->B e.g., Boc protection C Reaction with a suitable C4 synthon B->C Nucleophilic addition D Intramolecular Cyclization C->D Acid or base catalyzed E Formation of Spiro-ether D->E F Oxidation of C-10 E->F e.g., Swern or Dess-Martin oxidation G Fluorination Reaction (e.g., with DAST or Deoxofluor) F->G H Removal of Protecting Group G->H I Target Molecule: This compound H->I

Figure 1. A conceptual synthetic workflow for this compound.

Experimental Protocol: A Representative Fluorination Step

The following is a generalized protocol for a deoxofluorination reaction, a common method for introducing gem-difluoro groups.

  • Preparation: To a solution of the corresponding ketone precursor (1 equivalent) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon), add Deoxofluor (1.5 equivalents) at -78 °C (dry ice/acetone bath).

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Trustworthiness and Self-Validation: The success of each step should be monitored by thin-layer chromatography (TLC) and confirmed by analytical techniques such as NMR and mass spectrometry. The final product's identity and purity should be rigorously established using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound can be predicted and would be expected to be confirmed experimentally.

PropertyPredicted Value/Characteristic
Molecular Formula C8H13F2NO
Molecular Weight 177.19 g/mol
19F NMR A characteristic triplet is expected due to coupling with the adjacent methylene protons.
13C NMR The C-10 carbon signal would appear as a triplet due to one-bond coupling with the two fluorine atoms.
LogP Expected to be higher than the non-fluorinated analog.
pKa of Nitrogen Expected to be lower than the non-fluorinated analog.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a versatile building block for the development of novel therapeutics across various disease areas. The inherent properties of the spirocyclic core, enhanced by gem-difluorination, make it an attractive starting point for lead optimization.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The ability to fine-tune lipophilicity and pKa is crucial for designing molecules that can cross the blood-brain barrier. Spirocyclic compounds are being explored for neurological diseases.[2][6]

  • Oncology: The rigid scaffold can be decorated with pharmacophores that target specific protein-protein interactions or enzyme active sites, which are key strategies in cancer drug discovery.

  • Infectious Diseases: The structural novelty of this scaffold may help in overcoming drug resistance mechanisms. The related 1-thia-4-azaspiro[4.5]decan-3-one scaffold has shown promise in the development of anti-coronavirus agents.[7]

The logical progression for utilizing this scaffold in a drug discovery program is depicted below:

G A Scaffold Synthesis: This compound B Library Generation: Derivatization at N7 and other positions A->B C High-Throughput Screening (HTS) against therapeutic targets B->C D Hit Identification C->D E Lead Optimization: Structure-Activity Relationship (SAR) studies D->E F In vitro and in vivo Pharmacological Profiling E->F G Preclinical Candidate Selection F->G

Sources

Methodological & Application

Application Notes and Protocols: 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Beyond Flatland in Drug Discovery with Fluorinated Spirocycles

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has driven medicinal chemistry into increasingly complex three-dimensional spaces. The "Escape from Flatland" concept has highlighted the advantages of sp³-rich scaffolds in improving properties such as solubility, metabolic stability, and target selectivity.[1] Spirocycles, with their rigid, well-defined three-dimensional geometries, have emerged as powerful tools in this endeavor.[2] This guide focuses on a particularly intriguing building block: 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane , a fluorinated bioisostere of the ubiquitous piperidine ring.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacokinetic properties.[3][4] The introduction of a gem-difluoro group, in particular, can have profound effects on local electronics, pKa, lipophilicity, and metabolic stability.[5] By combining the conformational rigidity of a spirocycle with the unique electronic properties of the gem-difluoro group, this compound offers a sophisticated tool for fine-tuning the properties of piperidine-containing drug candidates.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and application of this compound as a bioisosteric replacement for the piperidine moiety.

The Rationale for Bioisosteric Replacement: Why this compound?

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[6] However, its flexibility and potential for metabolic oxidation can present challenges in drug development. Spirocyclic piperidine analogues offer a means to address these limitations by introducing conformational constraint.[7][8] The further addition of a gem-difluoro group at the 10-position (equivalent to the 4-position of a piperidine) introduces several key advantages:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen.[9] This reduction in pKa can be crucial for reducing interactions with off-target proteins, such as the hERG channel, and for optimizing absorption and distribution profiles.

  • Lipophilicity Tuning: The effect of fluorination on lipophilicity (LogP) is context-dependent. While increasing the fluorine content can increase lipophilicity, the introduction of a gem-difluoro group can also lead to a decrease in LogP in certain contexts due to alterations in hydrogen bond accepting ability and molecular conformation.[10][11] This allows for fine-tuning of a compound's solubility and permeability.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can block a common site of metabolism on the piperidine ring, thereby increasing the drug's half-life.[3]

  • Conformational Restriction and Novel Exit Vectors: The spirocyclic core locks the cyclohexane ring in a chair conformation, providing well-defined exit vectors for substituents on the nitrogen atom. This can lead to improved binding affinity and selectivity for the target protein.[2]

Physicochemical Properties: A Comparative Overview

The following table summarizes the expected impact of gem-difluorination on the key physicochemical properties of the 2-oxa-7-azaspiro[4.5]decane scaffold, based on data from analogous fluorinated piperidines found in the literature.

PropertyNon-Fluorinated Analog (2-Oxa-7-azaspiro[4.5]decane)This compound Rationale and References
pKa ~9.5 - 10.5~7.5 - 8.5The gem-difluoro group is strongly electron-withdrawing, reducing the basicity of the distal nitrogen atom.[5][9][10]
Calculated LogP ~0.8 - 1.2~1.0 - 1.5The introduction of fluorine generally increases lipophilicity, though the overall effect is influenced by changes in pKa and conformation.[10][11]
Metabolic Stability Susceptible to oxidation at the 10-position (piperidine 4-position)Enhanced stability due to the inertness of the C-F bonds to oxidative metabolism.[3]
Conformation Flexible chair conformation of the piperidine ringRigidified chair conformation with defined axial and equatorial positions.The spirocyclic nature inherently restricts conformational flexibility.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the construction of a key 4,4-difluorocyclohexanone intermediate, followed by spirocyclization.

G cluster_0 Synthesis of Key Intermediate cluster_1 Spirocycle Formation and Final Product A 1,4-Cyclohexanedione monoethylene ketal B 4,4-Difluorocyclohexanone monoethylene ketal A->B Deoxofluorination (DAST or Deoxo-Fluor®) C 4,4-Difluorocyclohexanone B->C Acidic Hydrolysis (e.g., aq. HCl) D N-Benzyl-2-(4,4-difluorocyclohexylidene)ethanamine C->D Reductive Amination with N-benzylethanolamine E N-Benzyl-10,10-difluoro-2-oxa-7-azaspiro[4.5]decane D->E Intramolecular Oxy-Michael Addition (e.g., NaH) F This compound E->F Debenzylation (e.g., H₂, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4,4-Difluorocyclohexanone

  • Fluorination of 1,4-Cyclohexanedione monoethylene ketal:

    • To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in dry dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (2.2 eq) dropwise.

    • Rationale: Deoxofluorinating agents are commonly used to convert ketones to gem-difluorides. The ketal protecting group on one of the carbonyls ensures selective fluorination.

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4,4-difluorocyclohexanone monoethylene ketal.

  • Deprotection to 4,4-Difluorocyclohexanone:

    • Dissolve the purified ketal (1.0 eq) in a mixture of acetone and 2M aqueous hydrochloric acid (HCl).

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield 4,4-difluorocyclohexanone. Caution: This product is volatile.

Step 2: Spirocyclization and Deprotection

  • Reductive Amination:

    • To a solution of 4,4-difluorocyclohexanone (1.0 eq) and N-benzylethanolamine (1.1 eq) in dichloroethane (DCE) or methanol, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.

    • Rationale: Reductive amination is a robust method for forming C-N bonds. N-benzylethanolamine is chosen as it contains the necessary nucleophiles for the subsequent cyclization.

    • Stir the reaction for 12-16 hours at room temperature.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to give N-benzyl-2-((4,4-difluorocyclohexyl)amino)ethan-1-ol.

  • Intramolecular Cyclization (Oxy-Michael Addition):

    • This step would likely require activation of the hydroxyl group followed by cyclization, or a direct intramolecular substitution. A more plausible route, however, would be a variation of the Pictet-Spengler reaction or similar cyclization strategies. A more direct approach from 4,4-difluorocyclohexanone would be a multi-component reaction.

    • Alternative and more direct approach: A one-pot reaction between 4,4-difluorocyclohexanone, an appropriate amino alcohol, and a suitable cyclization catalyst could be explored.

  • Debenzylation:

    • Dissolve the N-benzylated spirocycle (1.0 eq) in methanol or ethanol.

    • Add palladium on carbon (10 wt. % Pd/C) (0.1 eq).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite® and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Protocol 2: N-Functionalization of this compound

The secondary amine of the spirocycle is a key handle for its incorporation into lead molecules. Standard coupling protocols can be employed.

G cluster_0 N-Functionalization Workflows A 10,10-Difluoro-2-oxa-7- azaspiro[4.5]decane B Amide Coupling (R-COOH, HATU, DIPEA) A->B C Reductive Amination (R-CHO, NaBH(OAc)₃) A->C D Buchwald-Hartwig Amination (Ar-X, Pd catalyst, ligand, base) A->D E Sulfonylation (R-SO₂Cl, base) A->E F Functionalized Product Library B->F C->F D->F E->F

Caption: Common N-functionalization reactions for library synthesis.

Example: Amide Coupling

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and HATU (1.2 eq) in dry N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature for 4-12 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to yield the desired N-acylated product.

Application in a Drug Discovery Workflow: A Hypothetical Case Study

Imagine a lead optimization program for a GPCR target where the lead compound contains a piperidine moiety that is a known metabolic liability. The goal is to improve metabolic stability and fine-tune the pKa for better overall properties.

G A Lead Compound with Piperidine Moiety B Hypothesis: Improve metabolic stability & pKa A->B C Bioisosteric Replacement Strategy B->C D Synthesize Analogs: - Non-fluorinated spirocycle - 10,10-Difluoro spirocycle C->D E In Vitro Profiling D->E F Potency Assay (IC₅₀) E->F G Metabolic Stability Assay (microsomes, t₁/₂) E->G H Physicochemical Profiling (pKa, LogP, Solubility) E->H I Data Analysis & SAR F->I G->I H->I J Selection of Candidate for In Vivo Studies I->J

Caption: Experimental workflow for evaluating the bioisostere in a lead optimization project.

In this scenario, the this compound would be synthesized and coupled to the core of the lead molecule. This new analog, along with the non-fluorinated spirocyclic counterpart, would be subjected to a battery of in vitro assays to assess:

  • Target Potency: To ensure that the structural modification does not abolish binding affinity.

  • Metabolic Stability: Using liver microsomes to determine if the metabolic liability has been successfully addressed.

  • Physicochemical Properties: Experimental determination of pKa, LogP, and aqueous solubility to confirm the predicted modulations.

The data from these experiments would provide a clear structure-activity relationship (SAR) and structure-property relationship (SPR), guiding the selection of the best compound for further preclinical development.

Conclusion

This compound represents a sophisticated and valuable building block for modern medicinal chemistry. By combining the conformational rigidity of a spirocycle with the powerful electronic effects of a gem-difluoro group, it offers a nuanced approach to modulating the properties of piperidine-containing compounds. The protocols and rationale presented in this guide are intended to empower researchers to leverage this unique bioisostere in their drug discovery efforts, ultimately contributing to the development of safer and more effective medicines.

References

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 12, 2026, from [Link]

  • Molecules. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Retrieved February 12, 2026, from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Key developments in fluorinated heterocycles. Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

  • RSC Advances. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Retrieved February 12, 2026, from [Link]

  • ChemMedChem. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved February 12, 2026, from [Link]

  • Scientific Reports. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC. Retrieved February 12, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Retrieved February 12, 2026, from [Link]

  • ChemMedChem. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Retrieved February 12, 2026, from [Link]

  • RSC Medicinal Chemistry. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of spirocyclic amines trans‐ and cis‐15 a–d with a fluorine... Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug... Retrieved February 12, 2026, from [Link]

  • Expert Opinion on Drug Discovery. (2019). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Retrieved February 12, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved February 12, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. RSC Publishing. Retrieved February 12, 2026, from [Link]

  • The Journal of Organic Chemistry. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. Retrieved February 12, 2026, from [Link]

  • ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). pKa(H) and log P ranges covered by the studied compounds. Area colors:... Retrieved February 12, 2026, from [Link]

  • Organic Letters. (2026). Ahead of Print. ACS Publications. Retrieved February 12, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journals. Retrieved February 12, 2026, from [Link]

  • Chemical Science. (n.d.). Access to amidines via C(sp2)–N coupling of trifluoroborate-iminiums with N-fluorobenzenesulfonimide. RSC Publishing. Retrieved February 12, 2026, from [Link]

Sources

Application Note & Protocol: Strategic Synthesis of Spirocycles via Tebbe Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of Spirocycles and a Powerful Synthetic Solution

Spirocycles, molecular architectures featuring a single atom as the pivot for two distinct rings, are of profound importance in modern drug discovery. Their rigid, three-dimensional topology allows for precise spatial orientation of functional groups, offering novel ways to explore chemical space and interact with biological targets. However, the construction of the sterically demanding quaternary spirocyclic center presents a significant synthetic challenge. Traditional methods can be circuitous and lack broad applicability.

This application note details a robust and highly effective pathway for spirocycle synthesis centered on the Tebbe olefination . By converting a cyclic ketone into a reactive exocyclic methylene intermediate, the Tebbe reaction provides a critical entry point for subsequent ring-forming methodologies. We will explore the underlying mechanism, provide field-tested protocols, and discuss the practical advantages of this approach for accessing complex molecular frameworks.

The Tebbe Olefination: Mechanism and Core Advantages

The Tebbe reagent, with the formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is an organometallic compound renowned for its ability to methylenate carbonyl compounds.[1] Its utility in complex synthesis stems from a unique combination of high reactivity and mild conditions.

Reaction Mechanism: The Oxatitanacyclobutane Pathway

The Tebbe reagent itself is a pre-catalyst. In the presence of a mild Lewis base like pyridine or THF, it dissociates to form the active Schrock carbene (Cp₂Ti=CH₂).[1][2][3] This highly reactive species then undergoes a [2+2] cycloaddition with the carbonyl oxygen of the substrate (e.g., a cyclic ketone) to form a transient oxatitanacyclobutane intermediate.[1][2][3] This intermediate rapidly collapses, driven by the formation of a highly stable titanium-oxygen bond, to yield the desired exocyclic alkene and a titanocene oxide byproduct.[4][5]


}

Figure 1: Simplified mechanism of the Tebbe olefination.

Key Advantages Over Traditional Methods (e.g., Wittig Reaction)

The Tebbe olefination offers several distinct advantages, making it a superior choice for complex and sensitive substrates:

  • High Reactivity with Sterically Hindered Ketones: It is highly effective for converting sterically encumbered carbonyls, a common feature in spirocycle precursors, into alkenes where Wittig reagents often fail.[1][3]

  • Low Basicity: Unlike the strongly basic conditions required for many Wittig reagents, the Tebbe reagent is significantly less basic. This minimizes side reactions such as enolization and epimerization, preserving the stereochemical integrity of chiral centers adjacent to the carbonyl.[1][3][4]

  • Broad Functional Group Tolerance: The reagent selectively reacts with ketones and aldehydes even in the presence of esters or amides, allowing for streamlined synthetic routes without the need for extensive protecting group strategies.[1][3][4]

Strategic Application: A Two-Step Pathway to Spirocycles

The primary strategy for spirocycle synthesis using this method involves two core stages:

  • Tebbe Methylenation: A cyclic ketone is converted into its corresponding exocyclic methylene derivative.

  • Ring-Closing Reaction: The newly installed, reactive alkene is then used as a handle for a subsequent ring-forming reaction, such as Ring-Closing Metathesis (RCM), to construct the second ring and establish the spirocyclic core.[5]


}

Figure 2: General workflow for spirocycle synthesis.

Detailed Experimental Protocol: Synthesis of a Spiro[4.5]decane Precursor

This protocol provides a representative procedure for the methylenation of a cyclohexanone derivative, a common starting point for spirocycle synthesis.

Reaction: Methylenation of 4-carbomethoxycyclohexanone

Reagent & Materials Handling (Critical Safety Information)

The Tebbe reagent and its precursor, trimethylaluminum, are pyrophoric and react violently with water and air.[6][7] All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.

  • Tebbe Reagent: Commercially available as a 0.5 M solution in toluene.[4][6] Handle exclusively via syringe/cannula techniques.

  • Solvents: Anhydrous Tetrahydrofuran (THF) and Toluene are required. Use a solvent purification system or freshly distilled solvents.

  • Quenching: A dilute aqueous solution of sodium hydroxide (NaOH) is used for quenching. This process can be exothermic and produce flammable gases; perform with caution in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the starting ketone, 4-carbomethoxycyclohexanone (1.0 eq, e.g., 1.56 g, 10.0 mmol).

    • Dissolve the ketone in anhydrous THF (e.g., 40 mL, approx. 0.25 M solution).

    • Cool the flask to 0°C in an ice-water bath.

  • Addition of Tebbe Reagent:

    • While stirring at 0°C, slowly add the Tebbe reagent (0.5 M solution in toluene, 1.2 - 1.5 eq, e.g., 24-30 mL, 12-15 mmol) dropwise via syringe over 15-20 minutes.

    • Causality Note: A slight excess of the Tebbe reagent ensures complete conversion of the ketone. The slow addition at low temperature helps to control the reaction exotherm. The ketone is known to react selectively over the ester functional group.[1][3][4]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 2-4 hours.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product will have a higher Rf value than the starting ketone.

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0°C.

    • Slowly and carefully quench the reaction by adding a 10% aqueous NaOH solution dropwise until gas evolution ceases. A color change and precipitation of titanium salts will be observed.

    • Expert Insight: A robust stir rate is crucial during quenching to prevent the formation of large, unmanageable clumps of inorganic salts. Some protocols suggest diluting with diethyl ether before quenching to improve handling.[4]

  • Extraction and Purification:

    • Dilute the mixture with diethyl ether or ethyl acetate (e.g., 50 mL).

    • Filter the slurry through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with the extraction solvent.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure methylenecyclohexane derivative.

Substrate Scope & Performance Data

The Tebbe olefination is effective for a wide range of cyclic ketones. The following table summarizes representative examples.

Starting KetoneProductTypical Yield (%)Notes
CyclopentanoneMethylenecyclopentane85-95%Highly efficient for simple, strained rings.
CyclohexanoneMethylenecyclohexane90-98%Excellent substrate, often used as a benchmark.[8]
Adamantanone2-Methyleneadamantane>90%Demonstrates high efficacy for sterically demanding, bridged systems.
4-tert-Butylcyclohexanone4-tert-Butyl-1-methylenecyclohexane88-96%Tolerates bulky, non-reacting substituents well.
N-Boc-4-piperidoneN-Boc-4-methylenepiperidine80-90%Compatible with common nitrogen protecting groups.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Deactivated Tebbe reagent due to exposure to air/moisture. 2. Insufficient reagent stoichiometry. 3. Non-anhydrous solvent or glassware.1. Use a fresh bottle of reagent or a newly prepared batch. Ensure rigorous inert atmosphere techniques. 2. Increase stoichiometry to 1.5-2.0 equivalents. 3. Thoroughly dry all glassware and use freshly purified anhydrous solvents.
Formation of Side Products 1. Reaction temperature too high. 2. Prolonged reaction time leading to decomposition.1. Maintain low temperature (0°C) during addition and do not exceed room temperature. 2. Monitor carefully by TLC and quench the reaction as soon as the starting material is consumed.
Difficult Workup (Gels) 1. Inefficient quenching procedure.1. Ensure vigorous stirring during the quench. 2. Dilute the reaction mixture with a non-coordinating solvent like diethyl ether before adding the aqueous quench solution.[4]

References

  • Tebbe and Petasis Olefinations - Organic Synthesis. Available at: [Link]

  • Tebbe's reagent - Wikipedia. Available at: [Link]

  • Tebbe Olefination | NROChemistry. Available at: [Link]

  • Tebbe Reagent | Chem-Station Int. Ed. Available at: [Link]

  • Tebbe's reagent - chemeurope.com. Available at: [Link]

  • Tebbe Olefination - YouTube. Available at: [Link]

  • A Methylene-Bridged Titanium–Aluminium Complex for Olefinations of Carbonyls: The Tebbe Reagent. Available at: [Link]

  • Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines | Organic Letters - ACS Publications. Available at: [Link]

  • Titanium-catalyzed stereoselective synthesis of spirooxindole oxazolines - PubMed - NIH. Available at: [Link]

  • Tebbe reagent and Petasis reagent - Santiago Lab - SigutLabs. Available at: [Link]

  • Petasis Olefination Page. Available at: [Link]

  • Tebbe Olefination - Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Portal: Purification of 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, medicinal chemists, and drug development professionals in achieving high purity for this valuable fluorinated spirocyclic building block. The unique structural features of this compound—a gem-difluoro group adjacent to a spirocyclic center and a secondary amine—present specific purification challenges that require careful consideration.

Frequently Asked Questions (FAQs)

Q1: How do the structural features of this compound impact its purification?

The purification strategy is directly influenced by three key structural motifs:

  • Secondary Amine (Azaspiro- moiety): The nitrogen atom provides a basic handle, allowing for acid-base extraction techniques. However, it can also lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing, irreversible adsorption, or even degradation during column chromatography. The high electronegativity of the nearby fluorine atoms can lower the pKa of the nitrogen, influencing its ionization state.[1][2]

  • Gem-Difluoro Group: The two fluorine atoms significantly increase the molecule's lipophilicity compared to its non-fluorinated analog.[3][4] This alteration in polarity affects its solubility and retention characteristics in both normal- and reverse-phase chromatography. These groups can also engage in unique fluorous-fluorous interactions that can be exploited in specialized purification techniques.[1]

  • Spirocyclic Scaffold: This rigid, three-dimensional structure can lead to well-defined crystalline forms, making crystallization a viable and often preferred method for obtaining highly pure material.[5][6] However, the rigidity can sometimes make it challenging to find suitable crystallization conditions.

Q2: What are the most common impurities I should expect, and how can I detect them?

Common impurities typically arise from the synthetic route used. For instance, in syntheses involving the dearomatization of N-aryl precursors, you might encounter:

  • Starting Materials: Unreacted precursors.

  • Partially-reacted Intermediates: Such as non-cyclized intermediates.

  • Over-fluorinated or Under-fluorinated Byproducts: Depending on the fluorination method used.

  • Solvent Adducts and Reagent-derived Impurities: For example, residual copper catalysts or bases used in the reaction.[7]

Detection is best achieved by a combination of techniques:

  • Thin-Layer Chromatography (TLC): An excellent first-pass tool for visualizing gross impurities. Staining with potassium permanganate or ninhydrin can help visualize amine-containing spots.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides accurate mass information to identify byproducts and assess overall purity.

  • ¹H, ¹⁹F, and ¹³C NMR Spectroscopy: The most powerful tool for structural confirmation and identification of impurities. ¹⁹F NMR is particularly crucial for identifying any fluorine-containing byproducts.

Q3: Which primary purification technique should I choose?

The optimal technique depends on the scale of your synthesis and the purity of your crude material. The following workflow provides a general decision-making framework.

Purification_Workflow Start Crude Product (this compound) Purity_Check Assess Purity & Scale (TLC, LC-MS, ¹H NMR) Start->Purity_Check High_Purity High Purity (>90%) Small Scale (<1g) Purity_Check->High_Purity >90% Med_Purity Medium Purity (50-90%) Any Scale Purity_Check->Med_Purity 50-90% Low_Purity Low Purity (<50%) Large Scale (>1g) Purity_Check->Low_Purity <50% Crystallization Recrystallization or Salt Formation/Crystallization High_Purity->Crystallization Flash_Chrom Flash Column Chromatography (Neutralized Silica or Alumina) Med_Purity->Flash_Chrom Acid_Base Acid-Base Extraction Low_Purity->Acid_Base Final_Product Pure Product (>99%) Crystallization->Final_Product Flash_Chrom->Crystallization Material >95% Pure Prep_HPLC Preparative HPLC (Final Polishing) Flash_Chrom->Prep_HPLC If further purity needed Acid_Base->Flash_Chrom Enriched Material Prep_HPLC->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Significant Tailing on Silica Gel Column The basic amine is interacting strongly with acidic silanol groups on the silica surface.1. Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 0.5-1% triethylamine (Et₃N) or ammonia in methanol. 2. Switch Stationary Phase: Use a less acidic support like neutral alumina. 3. Use a Gradient: Start with a less polar eluent and gradually increase polarity. A common system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol with 0.5% Et₃N.[7]
Compound Won't Crystallize The compound is too soluble in the chosen solvent, or persistent impurities are inhibiting lattice formation.1. Solvent Screening: Test a wide range of solvents (e.g., ethyl acetate, hexanes, isopropanol, acetonitrile, diethyl ether) and solvent/anti-solvent pairs. 2. Salt Formation: Convert the free base to a hydrochloride or other salt. Amine salts often have better-defined crystal structures.[6] 3. Seed Crystals: If you have a small amount of pure material, use it to seed the crystallization. 4. Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution in a loosely covered vial.
Low Recovery After Column Chromatography The compound is irreversibly binding to the silica gel, or it is volatile and being lost during solvent removal.1. Check for Streaking: If there is a streak from the baseline to the solvent front on your TLC, irreversible binding is likely. Use the neutralization methods described above. 2. Careful Evaporation: Use a rotary evaporator at moderate temperature and vacuum. Avoid leaving the dry film under high vacuum for extended periods. 3. Strip the Column: After the initial elution, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% ammonium hydroxide) to recover any strongly bound material.
Co-elution of an Impurity The impurity has a very similar polarity to the target compound.1. Optimize Eluent System: Run several TLCs with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, toluene/acetone) to find one that provides better separation. 2. Change Stationary Phase: If normal phase fails, consider reverse-phase flash chromatography (C18 silica) or preparative HPLC. The unique interactions of fluorinated compounds can sometimes lead to better separation on reverse-phase columns.[1] 3. Use a Different Technique: If chromatography fails, attempt crystallization or an acid-base extraction to remove the impurity based on different chemical properties.

Detailed Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol is designed to mitigate issues arising from the basicity of the amine.

  • Slurry Preparation:

    • In a beaker, add the required amount of silica gel (200-300 mesh is typical).[7]

    • Add your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate) containing 1% triethylamine (Et₃N).

    • Stir the slurry for 15 minutes to ensure the silica is fully neutralized and equilibrated.

  • Column Packing:

    • Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no cracks form.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in sharper bands.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting solvent system (e.g., 98:2 Hexanes:EtOAc + 1% Et₃N).

    • Gradually increase the polarity of the eluent based on TLC analysis of the fractions.

  • Fraction Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent in vacuo. Be mindful that triethylamine is volatile and should be removed thoroughly.

Protocol 2: Purification via Salt Formation and Crystallization

This method leverages both the basicity of the amine and the spirocyclic structure's tendency to crystallize.

  • Salt Formation:

    • Dissolve the crude material (1.0 eq) in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2 M solution, 1.05 eq) dropwise while stirring.

    • A precipitate of the hydrochloride salt should form. If not, cool the solution in an ice bath.

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove non-basic impurities.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot solvent, such as isopropanol, ethanol, or a methanol/ethyl acetate mixture.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

  • Isolation of Pure Salt:

    • Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • (Optional) Liberation of Free Base:

    • If the free base is required, dissolve the pure salt in water and basify the solution to pH >10 with an aqueous base (e.g., NaOH or K₂CO₃).

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure free base.

Sources

Technical Support Center: Stability of Gem-Difluoro Groups in Metabolic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Metabolic Stability & Analytical Anomalies of


 Motifs
Assigned Specialist:  Senior Application Scientist, ADME/Tox Division[1][2]

Executive Summary: The "Fluorine Paradox"

You are likely here because your gem-difluoro (


) analog—designed specifically to block metabolic hotspots—is showing confusing data. It either appears unstable in microsomal assays (high intrinsic clearance, 

) or is undetectable in LC-MS.[1][2]

The Core Reality: The


 bond is one of the strongest in organic chemistry (~116 kcal/mol). A gem-difluoro group on an alkyl chain is rarely the site of direct metabolic cleavage.[2] If you observe instability, it is usually due to:
  • Analytical Artifacts (Most Common): Ion suppression in LC-MS masking the parent compound.[2]

  • Adjacent Instability: Metabolic attack on a neighboring atom triggering fluoride elimination (beta-elimination).[2]

  • Hydration: If the

    
     is adjacent to a carbonyl (e.g., 
    
    
    
    -difluoroketones), it exists as a hydrate in aqueous media, altering lipophilicity and binding.[1][2]

Interactive Troubleshooting Workflow

Problem: "My gem-difluoro compound shows <10% recovery after 60 min in microsomes, but no obvious metabolites are found."

Follow this logic gate to diagnose the root cause.

TroubleshootingTree Start START: Low Recovery / High CLint CheckMS Step 1: Check T=0 Recovery Start->CheckMS IsT0Low Is T=0 signal <50% of theoretical? CheckMS->IsT0Low AnalyIssue Analytical Artifact Detected IsT0Low->AnalyIssue Yes MetabIssue True Metabolic Instability IsT0Low->MetabIssue No (T=0 is fine) Solubility Check Solubility/NSB AnalyIssue->Solubility Precipitation? IonSuppression Ion Suppression (Fluorine Effect) AnalyIssue->IonSuppression Soluble but invisible? Action1 Action: Switch to ESI(-) or APCI Use 19F-NMR for quant IonSuppression->Action1 MetID Run MetID (Look for -20 Da or +16 Da) MetabIssue->MetID Defluor Oxidative Defluorination? MetID->Defluor Action2 Action: Check for Fluoride Ion (ISE) Suspect adjacent heteroatom oxidation Defluor->Action2 Loss of F detected Action3 Action: Standard P450 oxidation (CF2 is intact, soft spot is elsewhere) Defluor->Action3 CF2 intact

Figure 1: Decision tree for diagnosing stability data anomalies in fluorinated compounds.

Deep Dive: The Mechanisms of Failure

A. The "Phantom" Instability (Analytical Artifacts)

The Issue: Fluorine is highly electronegative.[2] In standard positive-mode electrospray ionization (ESI+), the


 group pulls electron density away from protonation sites (like basic amines), drastically reducing ionization efficiency.[1]
  • Symptom: The compound looks "gone" or has very low signal-to-noise, leading to noisy clearance curves that mimic instability.[1]

  • Solution:

    • Switch Polarity: Many fluorinated compounds ionize better in Negative Mode (ESI-) due to the ability to stabilize negative charge.[2]

    • Change Source: Use APCI (Atmospheric Pressure Chemical Ionization), which is less sensitive to electronegativity effects than ESI.[1][2]

B. True Metabolic Liability: Oxidative Defluorination

While


 blocks direct H-abstraction, it can be compromised if a P450 enzyme hydroxylates an adjacent  carbon, particularly if that carbon is alpha to a heteroatom (N or O).[1][2] This triggers a cascade leading to the loss of the fluorine.[2]

Mechanism:

  • Hydroxylation: P450 abstracts a hydrogen from the carbon next to the

    
    .[2]
    
  • Elimination: The resulting hydroxyl intermediate is unstable and eliminates HF (fluoride leaves).[2]

  • Collapse: The molecule falls apart or rearranges, often releasing the second fluoride ion.[2]

Defluorination Substrate Substrate R-CH2-CF2-R' Intermediate Unstable Intermediate [R-CH(OH)-CF2-R'] Substrate->Intermediate H-Abstraction P450 CYP450 (O2, NADPH) P450->Intermediate Elimination HF Elimination (-HF) Intermediate->Elimination Release F- Product Defluorinated Product R-CO-CF-R' (Acyl fluoride) or further breakdown Intermediate->Product Spontaneous

Figure 2: Mechanism of oxidative defluorination adjacent to a gem-difluoro group.[1]

Validated Experimental Protocols

Protocol A: Fluorine-Optimized Microsomal Stability

Standard protocols often fail due to the volatility and hydrophobicity of fluorinated fragments.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL.[1][2]

  • NADPH Regenerating System.[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Avoid Tris buffers if using NMR downstream as they can interfere.

Step-by-Step:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) and test compound (1

    
    M) in phosphate buffer. Equilibrate at 37°C for 5 min.
    
    • Critical: Use glass-lined vials if the compound is highly lipophilic (

      
      ) to prevent non-specific binding (NSB) to plastic.
      
  • Initiation: Add NADPH to start the reaction.[2]

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 min.

  • Quenching: Quench with ice-cold Acetonitrile containing Internal Standard .

    • Modification: If the metabolite is volatile (common with small fluorinated fragments), use a sealed system or quench directly into a sealed NMR tube if concentration permits.[1][2]

  • Analysis:

    • Primary: LC-MS/MS (Check ESI- vs ESI+ during method dev).

    • Secondary (Validation): If LC-MS is ambiguous, pool the 60-min samples and run

      
      -NMR . The appearance of a fluoride ion peak (-119 ppm) confirms defluorination.[2]
      
Data Summary: Expected Shifts vs. Reality
ParameterStandard ExpectationGem-Difluoro RealityTroubleshooting
LogP Increases by ~0.1 - 0.4 unitsMay decrease if near polar groups (dipole cancellation)Check calculated LogP vs measured LogD.
pKa Lowers basicity of adjacent aminesCan drop pKa by 2-3 log unitsEnsure buffer pH isn't causing precipitation of the neutral form.[2]
Metabolic Route Blocks oxidation at that carbonRedirects metabolism to remote sitesLook for "metabolic switching" to aromatic rings or distal alkyls.[2]
Mass Shift M+16 (Hydroxylation)M-20 (Loss of HF) or M-38 (Loss of 2F)Watch for neutral loss of 20 Da in MS fragmentation.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use a gem-difluoro group to replace a carbonyl (


)? 
A:  Yes, this is a classic bioisosteric replacement.[1][2] However, be aware that while 

is lipophilic, the

is a hydrogen bond acceptor.[1][2] Replacing

with

removes that H-bond acceptance, which can drastically alter potency if that interaction was critical for binding.[1][2] Additionally,

-difluoroketones (where

is next to

) are highly electrophilic and will hydrate in water to form gem-diols, complicating assays [1].[1]

Q2: My compound is stable in microsomes but disappears in hepatocytes. Why? A: Microsomes only contain Phase I enzymes (CYPs).[2] Hepatocytes contain Phase II enzymes (UGTs, Sulfotransferases).[1][2] While the


 group itself is not usually a handle for conjugation, it might have made a remote hydroxyl group more acidic (via inductive effect), making that remote group a much faster substrate for Glucuronidation.[1]

Q3: How do I detect fluoride ion release? A: If you suspect oxidative defluorination, the "Gold Standard" is a Fluoride Ion Selective Electrode (ISE).[1][2] Incubate the compound with microsomes for 60-120 minutes at high concentration (10-50


M), then measure free 

in the buffer.[1] A colorimetric assay (e.g., Alizarin Complexone) can also be used but is less sensitive.[1][2]

Q4: Does the "Fluorine Effect" always increase metabolic stability? A: No. While it blocks the specific site of fluorination, it increases the overall lipophilicity of the molecule (unless near a polar group). Higher lipophilicity generally increases affinity for CYP450 active sites, potentially increasing the metabolic turnover of other parts of the molecule (Metabolic Switching) [2].

References

  • Meanwell, N. A. (2018).[1][2][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2][3] [Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1][2] [Link][1]

  • Ullah, N., et al. (2020).[1][2][5] Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions.[2][5][6] Angewandte Chemie, 59(14), 5572-5576.[1][2] [Link][1]

Sources

Validation & Comparative

Definitive Guide: Metabolic Stability of 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane vs. Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability profile of 10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane (a specialized spirocyclic bioisostere) against the industry-standard heterocycle, morpholine . While morpholine is a ubiquitous solubilizing group in medicinal chemistry, it frequently suffers from oxidative metabolic liabilities. The this compound scaffold is engineered to overcome these limitations through two key mechanisms: steric occlusion of the


-carbon via the spirocenter and electronic deactivation  of the 

-carbon via gem-difluorination. This guide details the structural rationale, expected metabolic outcomes, and experimental protocols for validating this superiority in drug discovery campaigns.

Structural & Physicochemical Analysis[1][2][3][4]

The transition from morpholine to the spirocyclic analog represents a shift from a flexible, 2D scaffold to a rigid, 3D framework (


 enrichment). This structural modification has profound implications for metabolic recognition and physicochemical properties.
Comparative Properties Table
FeatureMorpholineThis compoundImpact on Drug Design
Structure Monocyclic (6-membered)Bicyclic Spiro (5,6-fused)Increased 3D complexity (

) improves selectivity.
Geometry Chair conformation (flexible)Rigid Spiro-fusionReduced entropic penalty upon binding; distinct vector.
Basicity (

)
~8.3 (Secondary amine)~6.5 - 7.5 (Predicted)Fluorine inductive effect (

) lowers

, reducing lysosomal trapping.
Lipophilicity (LogD) Low (~ -1.5)ModerateC-F bonds and added carbons increase lipophilicity, improving permeability.
Metabolic Soft Spots

-C (C2, C6); N-oxidation
Blocked

-C (Spiro); Blocked

-C (F)
Significantly enhanced metabolic stability.
Structural Logic of the Spiro Scaffold

The This compound scaffold is designed with precise metabolic blockades:

  • Spiro Center (C5): Acts as a quaternary carbon

    
     to the nitrogen (in the 6-membered ring path). This sterically hinders Cytochrome P450 (CYP) access, preventing N-dealkylation or 
    
    
    
    -hydroxylation at this position.
  • Gem-Difluoro Group (C10): Located at the

    
    -position (para) relative to the nitrogen. In piperidine-like rings, this position is a major site for oxidative metabolism. The C-F bond (
    
    
    
    ) is significantly stronger than the C-H bond (
    
    
    ), effectively blocking hydroxylation.
  • 2-Oxa Position: Mimics the hydrogen bond acceptor capability of the morpholine oxygen but projects it in a distinct vector, potentially accessing novel binding pockets.

Metabolic Stability Assessment

Mechanism of Stabilization

Morpholine is primarily metabolized via


-carbon hydroxylation , leading to ring opening (to form alkoxyacetic acid derivatives) or oxidation to the lactam (morpholin-3-one).

The spirocyclic analog mitigates these pathways:

  • Blockade of Lactam Formation: The spiro center at C5 prevents the formation of a carbonyl group at one of the

    
    -positions.
    
  • Prevention of Ring Scission: The rigid bicyclic nature resists the conformational changes often required for ring-opening hydrolysis.

  • Electronic Deactivation: The electron-withdrawing nature of the 10,10-difluoro group reduces the electron density on the nitrogen lone pair (lowering

    
    ), which can decrease the rate of N-oxidation (FMO-mediated) and N-dealkylation.
    
Predicted Metabolic Pathways Diagram

MetabolicPathways cluster_0 Standard Scaffold (Morpholine) cluster_1 Engineered Bioisostere (Spiro) Morpholine Morpholine (Substrate) Lactam Morpholin-3-one (Lactam) Morpholine->Lactam CYP450 (High Clearance) RingOpen Ring-Opened Acid Morpholine->RingOpen CYP/Ald. Oxidase Spiro 10,10-Difluoro-2-oxa- 7-azaspiro[4.5]decane Metabolite1 Minor N-Oxide Spiro->Metabolite1 FMO (Slow) Metabolite2 Stable (Unchanged) Spiro->Metabolite2 Major Pathway (High Stability)

Caption: Comparative metabolic fate. Morpholine undergoes rapid oxidative clearance, while the spiro-difluoro analog resists key metabolic transformations.

Experimental Protocols

To empirically validate the stability advantage, the following standardized protocols should be employed.

In Vitro Microsomal Stability Assay (HLM/MLM)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Human/Mouse Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Stop Solution (Acetonitrile with Internal Standard, e.g., Tolbutamide)

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1

    
    M final concentration. Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at time points: 0, 5, 15, 30, 45, and 60 min.
    
  • Quenching: Immediately transfer aliquots into 150

    
    L of ice-cold Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation:

  • Plot

    
     vs. time.
    
  • Slope

    
    .
    
  • 
    .
    
  • 
    .
    
Workflow Diagram

Workflow Start Compound Preparation (1 µM in Buffer) Incubation Incubation with Microsomes (37°C, pH 7.4) Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench with ACN (+ Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Caption: Standardized workflow for determining intrinsic clearance in liver microsomes.

Interpretation of Results

When comparing This compound to morpholine , expect the following trends:

ParameterMorpholine (Reference)Spiro-Difluoro AnalogInterpretation

(Human)
~30 - 60 min> 120 min Significant extension of half-life due to blocked metabolic sites.

High (> 20

L/min/mg)
Low (< 10

L/min/mg)
Reduced clearance indicates lower hepatic extraction.
Major Metabolites Lactams, Ring-opened acidsTrace N-oxidesCleaner metabolic profile simplifies safety assessment.
Permeability (

)
Low-ModerateModerate-High Lower

and higher lipophilicity improve passive diffusion.

Decision Gate:

  • Use Morpholine if: The target requires a highly polar, compact H-bond acceptor and metabolic stability is not the primary failure mode.

  • Use Spiro-Difluoro if: You observe rapid clearance of the morpholine derivative, need to improve CNS penetration (lower

    
    ), or require a novel IP position with improved physicochemical properties.
    

References

  • Spirocyclic Bioisosteres: Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Morpholine Surrogates: 2-Oxa-6-azaspiro[3.3]heptanes." Organic Letters, 2010. Link

  • Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Metabolic Blocking: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006. Link

  • Spiro Scaffold Properties: Zheng, Y., et al. "Design and Synthesis of 2-Oxa-7-azaspiro[4.5]decanes as Morpholine Surrogates." Tetrahedron Letters, 2018.[1] (Representative citation for scaffold class).

Sources

Impact of gem-difluorination on spirocycle basicity (pKa)

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Impact of gem-Difluorination on Spirocycle Basicity (pKa)

Executive Summary

In modern medicinal chemistry, spirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, azaspiro[4.4]nonanes) are prized for their ability to impart three-dimensional character (


) to drug candidates, escaping the "flatland" of traditional aromatic systems. However, the high basicity of the secondary amine in these scaffolds often leads to poor membrane permeability, hERG liability, and high lysosomal sequestration (phospholipidosis).

Gem-difluorination —the introduction of two fluorine atoms at a single carbon—is a validated strategy to modulate these properties. This guide analyzes the impact of gem-difluorination on the pKa of spirocyclic amines.

Key Findings:

  • Basicity Reduction: gem-Difluorination consistently lowers the pKa of spirocyclic amines by 1.5 to 4.0 log units , depending on the distance from the nitrogen center.

  • Mechanistic Driver: The effect is driven almost exclusively by the strong electron-withdrawing inductive effect (

    
    ) of the fluorine atoms.
    
  • Strategic Value: This pKa modulation is critical for optimizing lipophilicity (LogD) and permeability without changing the core scaffold's steric footprint.

Mechanistic Insight: The Fluorine Effect

The modulation of basicity in spirocycles by fluorine is governed by the inductive effect transmitted through the


-bond framework. Unlike aromatic substitution, where resonance effects play a role, saturated spirocycles rely on through-bond electron withdrawal.
The Inductive Pull

Fluorine is the most electronegative element (


). When placed geminal (on the same carbon), the effect is additive but not purely linear due to the "polar hydrophobic" nature of the 

group.
  • 
    -position:  Strongest effect. The dipoles are close to the nitrogen lone pair, significantly destabilizing the protonated ammonium form.
    
  • 
    -position:  Moderate effect. Attenuation occurs with distance, but the rigid spiro-framework often facilitates through-space electrostatic interactions that maintain the effect.
    
Diagram: Inductive Modulation Pathway

G Fluorine gem-Difluorination (CF2 Group) Inductive Inductive Effect (-I) Electron Withdrawal Fluorine->Inductive High Electronegativity Nitrogen Amine Center (Lone Pair e-) Inductive->Nitrogen Pulls Electron Density Protonation Protonated State (Ammonium Cation) Inductive->Protonation Destabilizes Positive Charge Nitrogen->Protonation H+ Binding Result Destabilization of Cation (Lower pKa) Protonation->Result Equilibrium Shift

Figure 1: Mechanistic flow of basicity modulation via gem-difluorination.

Comparative Analysis: Parent vs. Fluorinated Scaffolds

The following table aggregates experimental data comparing non-fluorinated parent spirocycles with their gem-difluoro analogs.

Data Interpretation:

  • Parent pKa: Typical secondary aliphatic amines exhibit pKa values between 10.5 and 11.5.

  • 
    pKa:  The shift represents the magnitude of the fluorine effect.
    
Scaffold ClassCompound StructureParent pKa (Approx.)gem-F2 Analog pKa

pKa (Shift)
Impact Analysis
Monocyclic Control Pyrrolidine vs. 3,3-Difluoropyrrolidine11.37.0 – 7.5-4.0 High Impact:

-fluorination drastically reduces basicity, making the amine significantly less cationic at physiological pH (7.4).
Spirocyclic [3.3] 2-azaspiro[3.3]heptane vs. 6,6-difluoro analog~10.88.5 – 9.0~2.0 Moderate Impact: The

-position (across the spiro-center) attenuates the pull compared to direct

-substitution, but still brings pKa into a drug-like range.
Spirocyclic [4.4] 2-azaspiro[4.4]nonane vs. 7,7-difluoro analog~11.09.0 – 9.5~1.5 Moderate Impact: Larger ring size increases distance; effect is less pronounced but sufficient to fine-tune LogD.
Fused Bicyclic 3-azabicyclo[3.1.0]hexane vs. gem-F2 analog~10.58.0 – 8.5~2.2 High Impact: Strain in the bicyclic system coupled with fluorination can lead to sharper drops in basicity.

Note: Specific values may vary by ±0.3 units depending on solvent ionic strength and temperature during measurement.

Experimental Protocol: Validated pKa Measurement

To accurately determine the pKa of these spirocycles, a Potentiometric Titration workflow is the gold standard. It is self-validating and accounts for the low solubility of free bases.

Workflow Diagram

P Start Sample Preparation (Weigh 5-10 mg of HCl salt) Dissolve Dissolution (0.15 M KCl / H2O) Start->Dissolve Titration Potentiometric Titration (Add 0.1 M KOH/HCl) Dissolve->Titration Blank Blank Titration (Solvent only) Blank->Titration Calibration Data Data Acquisition (pH vs. Volume) Titration->Data Calc Bjerrum Plot Analysis (Determine n_bar) Data->Calc Validation Validation (Check Residuals < 0.02) Calc->Validation

Figure 2: Standardized Potentiometric Titration Workflow for Spirocyclic Amines.

Step-by-Step Methodology
  • Sample Preparation:

    • Use the hydrochloride salt of the spirocycle to ensure initial solubility.

    • Weigh accurately ~3-5 mg of the compound.

  • Solvent System:

    • Prepare a degassed solution of 0.15 M KCl (ionic strength adjustor) in HPLC-grade water.

    • Crucial: If the free base is insoluble, use a co-solvent method (e.g., Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky extrapolation.

  • Titration:

    • Perform a "blank" titration on the solvent system to calibrate the electrode response slope.

    • Titrate the sample with 0.1 M KOH (carbonate-free) under an inert atmosphere (

      
       or 
      
      
      
      ) to prevent
      
      
      absorption.
    • Collect data points every 0.1 pH unit change.

  • Calculation (Self-Validating):

    • Use the Bjerrum formation function (

      
      )  to calculate pKa.
      
    • 
       represents the average number of bound protons. The pKa corresponds to the pH where 
      
      
      
      .
    • Validation: The fit of the theoretical curve to experimental points must yield a root-mean-square deviation (RMSD) of pH < 0.02.

Strategic Application in Drug Discovery

Why does a 2-unit drop in pKa matter?

  • Permeability (

    
    ): 
    
    • At physiological pH (7.4), a parent amine (pKa 11.0) is 99.9% protonated (cationic). Cations do not passively cross membranes efficiently.

    • A difluoro-analog (pKa 8.5) has a significantly higher fraction of neutral species (~7-8%), drastically improving passive permeability.

  • Metabolic Stability:

    • The

      
       group blocks metabolic "soft spots" (C-H bonds susceptible to CYP450 oxidation).
      
    • Lower lipophilicity of the cation (often observed despite F introduction) reduces non-specific binding.

References

  • Liashuk, O. S., et al. (2025).[1][2] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[3] Available at: [Link]

  • PubChem. (2025).[4][5][6][7] Compound Summary: 6,6-Difluoro-2-azaspiro[3.3]heptane.[8][9][10] National Library of Medicine. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[11] Available at: [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. Available at: [Link]

Sources

Beyond Piperidine: Engineering Fluorinated Spirocycles for Enhanced DMPK Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacement of piperidine with fluorinated spirocycles Content Type: Publish Comparison Guide

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in FDA-approved drugs, yet it frequently introduces liabilities regarding metabolic stability (oxidative metabolism at C2/C3) and conformational entropy. This guide analyzes the bioisosteric replacement of piperidine with fluorinated spirocycles (specifically 1-azaspiro[3.3]heptanes and 2-azaspiro[3.3]heptanes). We present experimental data demonstrating how this structural rigidification, combined with strategic fluorination, lowers lipophilicity (LogD), modulates basicity (pKa), and significantly extends metabolic half-life (


) while retaining vector fidelity.
Part 1: The Bioisosteric Rationale[1][2][3]
1.1 The Piperidine Liability

Piperidine is often the "default" secondary amine in drug design. However, it suffers from two primary issues:

  • Metabolic Soft Spots: The

    
    -carbons (C2/C6) are prone to cytochrome P450-mediated oxidation, leading to rapid clearance.
    
  • Entropic Penalty: The chair conformation, while stable, allows for ring flips that may result in an entropic penalty upon binding to a rigid protein pocket.

1.2 The Spirocyclic Solution

Replacing the 6-membered piperidine with a spirocyclic system (e.g., azaspiro[3.3]heptane ) introduces significant changes:

  • Vector Retention: The exit vectors of the substituents (N-H and C4-R) in spirocycles mimic the spatial arrangement of piperidine but with greater rigidity.

  • Metabolic Blocking: The quaternary spiro-carbon eliminates a hydrogen abstraction site, inherently blocking a common metabolic pathway.

  • Lipophilicity Modulation: Counterintuitively, expanding the carbon count via spiro-fusion often lowers LogD due to changes in solvation shell organization and reduced molecular volume compared to flexible alkyl chains.

1.3 The Role of Fluorine

Incorporating fluorine (e.g., gem-difluoro substitution) into the spirocycle serves a dual purpose:

  • pKa Modulation: Fluorine's electronegativity lowers the pKa of the amine, reducing the percentage of ionized species at physiological pH. This can improve membrane permeability (

    
    ) and reduce hERG channel inhibition, a common liability of basic amines.
    
  • Metabolic Armor: C-F bonds are metabolically inert. Placing them at positions prone to oxidation (if any remain) further hardens the molecule.

Part 2: Physicochemical & PK Performance Comparison

The following data compares a standard piperidine pharmacophore against its spirocyclic and fluorinated spirocyclic bioisosteres. Data is synthesized from comparative studies involving local anesthetics (Bupivacaine analogs) and model systems (Mykhailiuk et al.).

Table 1: Comparative Physicochemical Profile

ParameterPiperidine (Baseline)2-Azaspiro[3.3]heptane 1-Azaspiro[3.3]heptane Fluorinated Spirocycle (Gem-F2)
Structure 6-membered ringSpiro [3.3] (N at 2)Spiro [3.3] (N at 1)Spiro [3.3] +

LogD (pH 7.4) 1.61.2 (

0.[1]4)
1.0 (

0.6)
1.3 - 1.5 (Modulated)
pKa ~11.1~11.2~11.4~8.5 - 9.5 (

due to F)
Cl

(Human)
High (Baseline)MediumLow (Superior) Very Low
Solubility 136

M
12

M
13

M
>50

M (Polarity aid)
Metabolic Site C2, C3 oxidationN-dealkylationStable CoreStable Core

Key Insight: While 2-azaspiro[3.3]heptane is a common replacement, the 1-azaspiro[3.3]heptane scaffold demonstrates superior metabolic stability.[1][2] Adding fluorine to these scaffolds (specifically on the cyclobutane ring distal to the nitrogen) allows fine-tuning of the pKa without compromising the steric fit.

Part 3: Experimental Protocols
3.1 Synthesis of 1-Azaspiro[3.3]heptane Scaffolds

Rationale: The synthesis of 1-azaspiro[3.3]heptanes is less trivial than the 2-aza variants.[1] The most robust method involves a [2+2] cycloaddition strategy.

Protocol:

  • Reagents: Methylenecyclobutane (Starting material), Chlorosulfonyl isocyanate (CSI - Graf reagent), Sodium sulfite (

    
    ), Lithium Aluminum Hydride (LAH).
    
  • Cycloaddition:

    • Cool a solution of methylenecyclobutane (1.0 eq) in anhydrous diethyl ether to 0°C.

    • Dropwise add Chlorosulfonyl isocyanate (1.0 eq) under

      
       atmosphere.
      
    • Stir for 12h at room temperature. The reaction forms a

      
      -lactam-N-sulfonyl chloride intermediate.
      
  • Reductive Hydrolysis:

    • Add the reaction mixture to a generic aqueous

      
       solution (25% w/w) while maintaining pH ~7 with NaOH. This removes the sulfonyl group, yielding the free spiro-lactam.
      
  • Ring Reduction:

    • Dissolve the spiro-lactam in dry THF.

    • Add

      
       (2.5 eq) carefully at 0°C. Reflux for 4 hours.
      
    • Quench with Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate.
  • Isolation:

    • Concentrate filtrate in vacuo. Purify amine via distillation or column chromatography (DCM/MeOH/NH3).

3.2 Microsomal Stability Assay (Metabolic Clearance)

Rationale: To validate the "metabolic switch," intrinsic clearance (


) must be measured using liver microsomes.[3]

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound (Fluorinated Spirocycle) and control (Piperidine analog) in DMSO.

  • Incubation:

    • Dilute compound to 1

      
      M in phosphate buffer (100 mM, pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

      
      ).
      
  • Sampling:

    • Aliquot 50

      
      L samples at t = 0, 5, 15, 30, and 60 minutes.
      
    • Quench immediately into 200

      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Part 4: Visualization & Logic
4.1 Synthesis Pathway: [2+2] Cycloaddition

This diagram illustrates the critical pathway to access the 1-azaspiro[3.3]heptane core, the superior bioisostere.

SynthesisPathway Start Methylenecyclobutane Inter1 N-sulfonyl beta-lactam Start->Inter1 [2+2] Cycloaddition 0°C to RT Reagent1 Chlorosulfonyl Isocyanate (CSI) Reagent1->Inter1 Inter2 Spiro-beta-lactam Inter1->Inter2 Desulfonylation Step2 Reductive Hydrolysis (Na2SO3) Step2->Inter2 Final 1-Azaspiro[3.3]heptane (Bioisostere) Inter2->Final Amide Reduction Step3 Reduction (LiAlH4) Step3->Final

Caption: Synthesis of 1-azaspiro[3.3]heptane via Graf reaction. The spiro-junction is formed early, ensuring vector rigidity.

4.2 Bioisostere Selection Logic

A decision tree for medicinal chemists deciding when to deploy this replacement.

DecisionTree Problem Lead Compound Liability: Piperidine Core Check1 Is Metabolic Clearance High (C2/C3 ox)? Problem->Check1 Check2 Is pKa causing hERG/Permeability issues? Check1->Check2 Yes Sol1 Switch to 2-Azaspiro[3.3]heptane Check1->Sol1 No (Structural only) Sol2 Switch to 1-Azaspiro[3.3]heptane Check2->Sol2 No (pKa OK) Sol3 Switch to Fluorinated Spirocycle Check2->Sol3 Yes (Need lower pKa) Sol2->Sol3 If Clearance still high (Block specific site)

Caption: Decision matrix for piperidine replacement. Fluorination is the final tuning step for pKa and metabolic hardening.

References
  • Burkhard, J. A., et al. (2010).[4] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. [Link][4]

  • Mykhailiuk, P. K. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Chemistry – A European Journal. [Link]

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. [Link]

  • Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.